N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves the condensation of 4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazole with 4-(dimethylsulfamoyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with bacterial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-4,6-Dichloro-3-methyl-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
- N-[(2Z)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine
Uniqueness
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is unique due to its specific structural features, such as the presence of both chloro and ethyl groups on the benzothiazole ring, and the dimethylsulfamoyl group on the benzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-4-22-16-14(19)6-5-7-15(16)26-18(22)20-17(23)12-8-10-13(11-9-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEIVXWSSBQDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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